n-Chloroglutarimide
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Overview
Description
n-Chloroglutarimide is an organic compound derived from glutarimide, which is a cyclic imide. It is characterized by the presence of a chlorine atom attached to the nitrogen atom of the glutarimide ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
n-Chloroglutarimide can be synthesized through several methods. One common method involves the chlorination of glutarimide using molecular chlorine under non-aqueous conditions. The reaction is typically carried out in an inert organic solvent in the presence of a poly(4-vinylpyridine)-divinylbenzene copolymer . Another method involves the use of inorganic hypochlorite in a mixture of acetic acid and water . These methods ensure the efficient production of this compound with high purity.
Chemical Reactions Analysis
n-Chloroglutarimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include molecular chlorine, inorganic hypochlorites, and various organic solvents
Scientific Research Applications
n-Chloroglutarimide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of n-Chloroglutarimide involves its reactivity with various molecular targets. The chlorine atom attached to the nitrogen atom of the glutarimide ring makes it highly reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
n-Chloroglutarimide is similar to other n-chloroimides such as n-chlorophthalimide and n-chlorosuccinimide. it is unique due to its specific structure and reactivity. The presence of the glutarimide ring and the chlorine atom gives it distinct properties that make it suitable for specific applications .
Similar Compounds
- n-Chlorophthalimide
- n-Chlorosuccinimide
These compounds share similar reactivity but differ in their structural frameworks and specific applications.
Properties
CAS No. |
82621-82-7 |
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Molecular Formula |
C5H6ClNO2 |
Molecular Weight |
147.56 g/mol |
IUPAC Name |
1-chloropiperidine-2,6-dione |
InChI |
InChI=1S/C5H6ClNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |
InChI Key |
ADFIFDHDLIZVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)Cl |
Origin of Product |
United States |
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